molecular formula C12H11FO3 B6151119 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2168092-65-5

4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B6151119
CAS No.: 2168092-65-5
M. Wt: 222.21 g/mol
InChI Key: LKTNVOBQYIJLHD-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a bicyclic compound that features a fluorophenyl group and an oxabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysts and blue LED irradiation can be adapted for industrial settings, ensuring efficient and high-yield synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using standard reducing agents.

    Substitution: The fluorophenyl group allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of a fluorophenyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2168092-65-5

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H11FO3/c13-8-3-1-7(2-4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15)

InChI Key

LKTNVOBQYIJLHD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1(CO2)C3=CC=C(C=C3)F)C(=O)O

Purity

95

Origin of Product

United States

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